7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is a heterocyclic organic compound belonging to the 1,8-naphthyridine family. These compounds are characterized by a bicyclic aromatic system containing two nitrogen atoms. This particular derivative has gained attention in scientific research due to its biological activity, particularly as an antagonist of the adenosine A1 receptor. []
This compound is classified as a naphthyridine derivative, specifically a substituted naphthyridine. Naphthyridines are known for their diverse biological activities, making them subjects of interest in pharmacology and medicinal chemistry.
The synthesis of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine can be achieved through several methods:
Key parameters for synthesis include:
The molecular structure of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into bond lengths, angles, and spatial arrangement of atoms within the molecule .
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine participates in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine primarily involves its interaction with bacterial DNA gyrase. This enzyme is crucial for DNA replication in bacteria. Inhibition of DNA gyrase by this compound disrupts bacterial DNA synthesis, leading to cell death. This mechanism suggests potential applications in developing antibacterial agents .
Key physical and chemical properties include:
Properties are typically analyzed using:
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in ongoing research aimed at developing new therapeutic agents.
The 1,8-naphthyridine core, a diazanaphthalene isomer, emerged as a structure of significant pharmacological interest in the mid-20th century. While early derivatives like nalidixic acid (introduced in 1967) established the antimicrobial potential of the 1,8-naphthyridine-4-oxo-3-carboxylic acid subtype [8], exploration of other substitution patterns revealed a broader therapeutic spectrum. The specific derivative 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS RN 286411-09-4) was first reported in a landmark study by Ferrarini and colleagues in 2000 [2] [3] [5]. This work systematically investigated the structure-affinity relationship of diverse 1,8-naphthyridine derivatives targeting adenosine receptors.
Ferrarini's research identified 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine as a highly potent and selective antagonist of the adenosine A1 receptor (A1-R) subtype [2] [3]. This discovery was pivotal, highlighting that modifications away from the classical quinolone-like 3-carboxylic acid motif could yield potent ligands for entirely different biological targets – in this case, G-protein coupled receptors (GPCRs) rather than bacterial enzymes. The strategic introduction of the chloro group at position 7 and the phenyl ring at position 2 were critical structural determinants for achieving high affinity and selectivity for the A1 receptor subtype within the adenosine receptor family [2] [5]. This compound became a valuable pharmacological tool for studying adenosine receptor physiology and a reference point for further medicinal chemistry optimization within this chemotype.
Subsequent research leveraged this compound as a starting point or a biological probe. Its role as an Adenosine A1-R antagonist was confirmed in diverse experimental models, including phenotypic screening in Xenopus laevis tadpoles [7]. In this in vivo chemical library screen, 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine was identified as an inhibitor of both blood vascular development (angiogenesis) and lymphatic vessel development (lymphangiogenesis). Mechanistically, this effect was attributed to its adenosine receptor blockade [7]. Follow-up studies demonstrated its efficacy in inhibiting VEGFA-induced neovascularization in adult mice, underscoring its potential relevance to pathological conditions like cancer and chronic inflammation [7]. While primarily known for A1-R antagonism, its presence in screens for other targets, such as proteasome inhibitors [2] [3], hints at a potential polypharmacology worthy of further investigation, though A1-R remains its primary characterized mechanism.
Table 1: Key 1,8-Naphthyridine Derivatives in Drug Discovery & Development
Compound Name | Key Structural Features | Primary Biological Target/Activity | Therapeutic Area/Status | Reference/Example |
---|---|---|---|---|
Nalidixic Acid | 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | DNA Gyrase (Bacterial) | Antibacterial (UTIs) | [8] |
Enoxacin | 1-Ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | DNA Gyrase, Topoisomerase IV | Broad-spectrum Antibacterial | [8] |
Gemifloxacin | 7-[(4Z)-3-(Aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | DNA Gyrase, Topoisomerase IV | Respiratory Tract Infections | [8] |
Voreloxin | (S)-6-(Benzo[1,3]dioxol-5-yl)-2-[(2-fluoro-6-methoxybenzyl)amino]-5,6,7,8-tetrahydrobenzo[e][1,8]naphthyridine-3-carboxylic acid | DNA Topoisomerase II (Intercalation/Stabilization) | Anticancer (Acute Myeloid Leukemia) | [6] |
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | 7-Chloro-2-phenyl-1,8-naphthyridin-4(1H)-one | Adenosine A1 Receptor (Antagonist) | Research Tool / Potential in Angiogenesis Inhibition | [2] [3] [7] |
Compound 4d (Al-romaizan, 2019) | 4-Hydroxy-7-methyl-2-phenyl-1,8-naphthyridine derivative (Specific substituent at C3) | Cytotoxic (DNA interaction?) | Anticancer Research (MCF-7 cells) | [6] [10] |
Naphthyridine-Carboxamide INSTIs | 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine derivatives (e.g., 4c, 4d) | HIV-1 Integrase | Antiviral (HIV) - Preclinical | [5] |
The 1,8-naphthyridine nucleus exemplifies a privileged structure in medicinal chemistry. Privileged structures are molecular scaffolds capable of providing high-affinity ligands for multiple, unrelated biological targets through specific structural modifications. 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine itself demonstrates this principle. Its core structure enables potent interaction with the adenosine A1 receptor, a Class A GPCR [2] [5]. However, minor alterations to this structure, such as changes to the 7-chloro substituent, the 2-phenyl ring, or the groups attached to the nitrogen atoms, can dramatically shift target specificity. For instance, closely related 1,8-naphthyridin-4-one derivatives have been developed as ligands for the A2A adenosine receptor subtype [5], while structurally distinct 1,8-naphthyridine-3-carboxamides act as potent cannabinoid CB2 receptor agonists/antagonists with implications for immunomodulation [5] or as integrase strand transfer inhibitors (INSTIs) for HIV treatment [5].
The bioactivity of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine and its analogs stems from several inherent properties of the scaffold:
The demonstrable ability of the 1,8-naphthyridine scaffold, as exemplified by 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine and its numerous analogs, to yield potent ligands for targets as diverse as GPCRs (A1, A2A, CB2), kinases, integrases, topoisomerases, DNA (intercalation), and proteasome components solidifies its status as a privileged structure. It provides a robust platform for hit identification and lead optimization across multiple therapeutic areas.
Systematic Nomenclature: The parent compound is named based on the bicyclic 1,8-naphthyridine system. The systematic IUPAC name for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is 7-Chloro-2-phenyl-1,8-naphthyridin-4(1H)-one. This name explicitly defines:
Molecular Formula: C₁₄H₉ClN₂O [1] [2] [3]Molecular Weight: 256.69 g/mol [2] [3]CAS Registry Number: 286411-09-4 [2] [3]
Key Structural Features and Their Role in Bioactivity:
Table 2: Impact of Substituents on 1,8-Naphthyridine Bioactivity - Lessons from Key Derivatives
Position | Substituent in 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | Key Role in Bioactivity | Consequence of Modification (Examples from Literature) |
---|---|---|---|
Core | 1,8-Naphthyridine | Planar scaffold for stacking/intercalation; Platform for pharmacophore presentation; Contains H-bond acceptors (N1, N8). | Changes to isomeric naphthyridine (e.g., 1,6 or 1,7) alter geometry, electronic distribution & bioactivity profile. |
2 | Phenyl | Engages in π-π stacking/hydrophobic interactions in binding pocket. Critical for A1-R affinity. | Size, electronics, & substituents on phenyl ring modulate potency & selectivity (e.g., A1 vs A2A). Smaller alkyl groups reduce potency. |
4 | Hydroxy/Oxo (Tautomers) | H-bond donor/acceptor; Part of metal chelation pharmacophore; Critical for target binding. | Removal or masking (e.g., methylation) drastically reduces or abolishes activity across diverse targets (A1-R, Topo II, INSTI). |
7 | Chloro | Modulates electron density of core; Increases lipophilicity; Optimizes binding pocket fit for A1-R. | Replacement with H, F, CH₃, OCH₃, CF₃, or CN alters potency & selectivity. Chloro often optimal for A1-R antagonism in this series. |
N1 | H (Lactam form implied) | Potential H-bond donor; Part of metal chelation site; Influences pKa and charge. | Alkylation (e.g., ethyl, cyclopropyl) is common in other naphthyridine drug classes (antibacterials, INSTIs) but alters target profile. |
The precise spatial arrangement of these features – the planar core, the hydrogen-bonding/chelating group at C4, the electron-withdrawing chloro at C7, and the hydrophobic aromatic group at C2 – creates a unique molecular signature enabling 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine to bind with high affinity and selectivity to the adenosine A1 receptor. This structure exemplifies how targeted modifications to a privileged scaffold yield potent and specific biological probes and potential therapeutic leads.
Compounds Mentioned:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0